molecular formula C18H14FN3 B2736204 8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 1030102-56-7

8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2736204
CAS No.: 1030102-56-7
M. Wt: 291.329
InChI Key: UUOCHNFOSPGUOC-UHFFFAOYSA-N
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Description

8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a pyrazolo ring fused to a quinoline core, with an ethyl group at the 8th position and a fluorophenyl group at the 3rd position. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might begin with the preparation of a 4-fluorophenylhydrazine derivative, which is then reacted with an ethyl-substituted quinoline precursor. The cyclization reaction is often facilitated by the use of catalysts such as transition metals or acidic conditions to promote the formation of the pyrazolo ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also explored to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s function. The pathways involved can include signal transduction pathways, metabolic pathways, or pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure, lacking the pyrazolo ring and specific substituents.

    Fluoroquinolines: Compounds with fluorine atoms at various positions on the quinoline ring, known for their antibacterial activity.

    Pyrazoloquinolines: A broader class of compounds with a pyrazolo ring fused to a quinoline core, varying in the nature and position of substituents.

Uniqueness

8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to the specific combination of an ethyl group at the 8th position and a fluorophenyl group at the 3rd position. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3/c1-2-11-3-8-16-14(9-11)18-15(10-20-16)17(21-22-18)12-4-6-13(19)7-5-12/h3-10H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOCHNFOSPGUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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